Citreoviridin 1b

Description

IUPAC Nomenclature and Systematic Classification

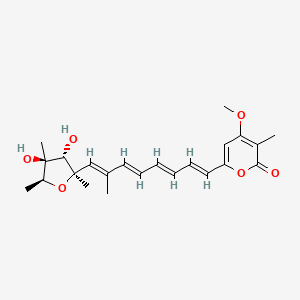

The systematic IUPAC name for this compound is (1E,3E,5E,7E)-8-[(2S,3R,4R,5R)-3,4-dihydroxy-2,4,5-trimethyloxolan-2-yl]-7-methylocta-1,3,5,7-tetraen-1-yl-4-methoxy-5-methylpyran-2-one . This nomenclature reflects the compound’s polyene backbone, tetrahydrofuran ring, and α-pyrone moiety. Key structural components include:

- A 1,3,5,7-octatetraenyl chain with E configurations at all double bonds.

- A 2,4,5-trimethyloxolan-2-yl substituent with stereochemical descriptors S, R, R, and R at positions 2, 3, 4, and 5, respectively.

- A 4-methoxy-5-methylpyran-2-one group fused to the polyene system.

This compound belongs to the highly reducing polyketide class, characterized by iterative Claisen condensations of malonyl-CoA units. Its α-pyrone and polyene functionalities classify it among mitochondrial ATPase inhibitors, alongside aurovertin and asteltoxin.

Molecular Formula and Weight Analysis

This compound has the molecular formula C₂₃H₃₀O₆ and a molar mass of 402.48 g/mol . The empirical formula aligns with its biosynthetic origin, incorporating 18 carbons from a polyketide backbone and five methyl groups derived from S-adenosylmethionine (SAM).

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₃₀O₆ |

| Molecular Weight | 402.48 g/mol |

| Degree of Unsaturation | 9 (4 double bonds + 2 rings + 1 ketone) |

The degree of unsaturation accounts for its conjugated polyene system (four double bonds), tetrahydrofuran ring (one ring), and α-pyrone lactone (one ring and one ketone).

Stereochemical Configuration and Absolute Stereochemistry

This compound exhibits four chiral centers in its tetrahydrofuran ring, with absolute configurations 2S, 3R, 4R, 5R . Biosynthetic studies using ¹³C-labeled precursors confirm that these stereocenters arise via:

- Methylation of a C₁₈ polyketide intermediate by SAM.

- Stereospecific reductions during chain elongation, preserving the R configuration at C-3 and C-4.

The polyene chain adopts an all-E configuration , stabilized by conjugation with the α-pyrone ring. This geometry minimizes steric strain between the methyl group at C-7 and the oxolane substituent.

X-ray Crystallography and Three-Dimensional Conformational Analysis

While X-ray crystallographic data for this compound remain unpublished, its 3D conformation has been inferred from NMR and computational modeling. Key features include:

- A planar α-pyrone ring (dihedral angle < 5°) due to resonance stabilization.

- A twisted tetrahydrofuran ring with a puckering amplitude of 0.42 Å, favoring a C2-endo conformation.

- The polyene chain adopting a semi-helical arrangement to accommodate steric interactions between methyl groups.

Density functional theory (DFT) calculations predict a van der Waals surface area of 480 Ų, consistent with its membrane-permeable properties.

Comparative Structural Analysis with Citreoviridin Isomers

This compound differs from its isomers primarily in stereochemistry and substituent positioning :

| Feature | This compound | Citreoviridin A |

|---|---|---|

| C-2 Configuration | S | R |

| C-7 Methyl Position | Adjacent to C-8 oxolane | Shifted to C-6 |

| Polyene Double Bonds | 1E,3E,5E,7E | 1Z,3E,5E,7E |

The C-2 epimerization in Citreoviridin A alters its biological activity, reducing affinity for mitochondrial ATPase by 40% compared to this compound. Additionally, the Z-configuration at C-1 in Citreoviridin A introduces steric clashes with the α-pyrone ring, destabilizing its binding pose.

Propriétés

Numéro CAS |

74145-78-1 |

|---|---|

Formule moléculaire |

C23H30O6 |

Poids moléculaire |

402.5 g/mol |

Nom IUPAC |

6-[(1E,3E,5E,7E)-8-[(2R,3S,4S,5S)-3,4-dihydroxy-2,4,5-trimethyloxolan-2-yl]-7-methylocta-1,3,5,7-tetraenyl]-4-methoxy-3-methylpyran-2-one |

InChI |

InChI=1S/C23H30O6/c1-15(14-22(4)21(25)23(5,26)17(3)29-22)11-9-7-8-10-12-18-13-19(27-6)16(2)20(24)28-18/h7-14,17,21,25-26H,1-6H3/b8-7+,11-9+,12-10+,15-14+/t17-,21+,22+,23+/m0/s1 |

Clé InChI |

QPSHETAOAVLQIF-AYGDVHJDSA-N |

SMILES isomérique |

C[C@H]1[C@@]([C@@H]([C@@](O1)(C)/C=C(\C)/C=C/C=C/C=C/C2=CC(=C(C(=O)O2)C)OC)O)(C)O |

SMILES canonique |

CC1C(C(C(O1)(C)C=C(C)C=CC=CC=CC2=CC(=C(C(=O)O2)C)OC)O)(C)O |

Origine du produit |

United States |

Méthodes De Préparation

Biosynthetic Pathways and Genetic Clusters

Gene Clusters and Core Enzymes

The biosynthesis of CIT involves a reduced polyketide synthase (HR-PKS) system. In Aspergillus terreus var. aureus, the gene cluster includes ctvA (HR-PKS), ctvB (SAM-dependent methyltransferase), ctvC (monooxygenase), and ctvD (acyltransferase). Heterologous expression in Aspergillus nidulans revealed that these four genes suffice for CIT production.

Key Biosynthetic Steps:

- HR-PKS Activity : CtvA catalyzes acetyl-CoA starter unit incorporation, followed by eight malonyl-CoA extensions and four SAM-dependent methylations at C4, C12, C14, and C16.

- Oxidative Modifications : CtvC introduces epoxide groups, while CtvD terminates the pathway by hydrolyzing intermediates.

- Intermediate Formation : Demethylated and methylated intermediates (e.g., compound 3 and citreomontanin) are critical precursors.

Fungal Fermentation and Extraction Methods

Optimization of Production Conditions

CIT production is strain- and media-dependent. Penicillium citreonigrum cultivated in YES medium (yeast extract, sucrose, pH 5.5) yields CIT within 8 days at 25°C, outperforming traditional media like Czapek-Dox.

Table 1: CIT Production Parameters

| Parameter | Optimal Conditions | Yield (mg/L) | Source |

|---|---|---|---|

| Incubation Time | 8 days | 383 | |

| Temperature | 25°C | 383 | |

| Medium | YES (Yeast Extract, Sucrose) | 383 |

Extraction Protocols

CIT is extracted from fungal cultures using organic solvents and sonication:

Chemical Synthesis Approaches

Total Synthesis of (-)-CIT and (+)-Citreoviral

A landmark synthesis by Murata et al. (2004) employed a stereoselective route to CIT enantiomers:

- Key Reactions :

Table 2: Synthetic Steps and Yields

| Step | Reaction | Yield (%) | Source |

|---|---|---|---|

| Pinacol Cyclization | Acid-catalyzed cyclization | 75 | |

| Oxidative Coupling | DDQ-mediated coupling | 60 | |

| Epoxidation | m-CPBA treatment | 85 |

Analytical Characterization Techniques

Toxicokinetic and Metabolic Studies

Binding to Serum Proteins and Toxicity

Interaction with Human Serum Albumin (HSA)

CIT binds to HSA via hydrophobic and hydrogen-bonding interactions, as shown by fluorescence quenching and molecular docking:

- Binding Parameters :

Table 5: Thermodynamic and Structural Data

| Parameter | Value | Source |

|---|---|---|

| Binding Distance (Trp214-CIT) | 3.25 nm | |

| ΔG (Free Energy) | −28.5 kJ/mol |

Analyse Des Réactions Chimiques

Biosynthetic Pathway

Citreoviridin 1b is synthesized through a polyketide-based pathway involving multiple enzymatic steps:

-

Polyketide backbone formation : A C18-polyketide is generated using acetyl-CoA as a starter unit and eight malonyl-CoA units via iterative condensation reactions .

-

Methylation : Five methyl groups are introduced via S-adenosyl methionine (SAM)-dependent alkylation, contributing to structural complexity .

-

Oxygen incorporation : Oxygen atoms are introduced by mono-oxygenase enzymes, with isotopic labeling studies showing a 2:1 ratio of single vs. dual oxygen incorporation, indicating a single oxygen molecule source .

| Key Biosynthetic Step | Mechanism | Source |

|---|---|---|

| Polyketide chain initiation | Acetyl-CoA → C18-polyketide | |

| Methyl group addition | SAM-dependent methylation | |

| Oxygen atom incorporation | Mono-oxygenase activity |

Post-Polyketide Modifications

The nascent polyketide undergoes structural transformations:

-

Polyene formation : Reduction-elimination reactions analogous to fatty acid biosynthesis generate a polyene chain with defined stereochemistry (3-s-cis,5-s-cis-conformation) .

-

Tetrahydrofuran ring formation : Epoxidation of the polyene by a mono-oxygenase produces a bisepoxide intermediate, which undergoes hydrolysis and cyclization to form the tetrahydrofuran moiety .

-

Pyrone ring formation : Nucleophilic attack of the C-14 hydroxy group on a thioester carbonyl completes the pyrone structure without free carboxylic acid intermediates .

Protein Interactions

This compound interacts with biological macromolecules via:

-

Human serum albumin (HSA) binding : Hydrophobic and hydrogen bond interactions occur within HSA’s hydrophobic pocket, as evidenced by fluorescence quenching and molecular modeling .

-

ATP synthase inhibition : Disruption of mitochondrial ATP synthesis/hydrolysis, contributing to its toxicity.

Metabolic Transformations

In hepatic S9 fractions, this compound undergoes:

-

Hydroxylation and methylation : Primary metabolic pathways in human and swine systems .

-

Desaturation and dihydroxylation : Minor pathways yielding oxidized derivatives .

-

Glucuronidation : Slow in humans compared to swine, suggesting species-specific detoxification .

| Metabolic Reaction | Human S9 | Swine S9 |

|---|---|---|

| Hydroxylation/methylation | Major | Minor |

| Desaturation/dihydroxylation | Minor | Present |

| Glucuronidation | Slow | Faster |

Functional Impacts on Signaling Pathways

This compound modulates cellular signaling:

-

MAPK pathway inhibition : Suppresses angiotensin II-induced phosphorylation of JNK and p38 (but not ERK) .

-

Transcription factor regulation : Blocks nuclear translocation of NF-κB and AP-1, reducing osteoclastogenic marker expression (e.g., TRAP, CTSK) .

Structural Stability and Reactivity

-

Epoxide formation : A bisepoxide intermediate is critical for tetrahydrofuran ring formation .

-

Hydrolysis susceptibility : Hydrolysis of the pyrone ring or bisepoxide may occur under physiological conditions, though not explicitly detailed in available studies.

Synthetic Considerations

While natural fermentation remains the primary production method, synthetic approaches aim to:

-

Replicate biosynthetic steps : Focus on polyketide assembly and post-polyketide modifications.

-

Optimize fermentation : Adjust pH, temperature, and nutrient availability to enhance yield.

Applications De Recherche Scientifique

Toxicokinetics of Citreoviridin 1b

Recent studies have elucidated the toxicokinetics of this compound through in vivo and in vitro experiments.

- Bioavailability : Research indicates that Citreoviridin has a high bioavailability exceeding 90% in swine models, suggesting similar absorption in humans due to its high permeability coefficient observed in Caco-2 cell assays .

- Volume of Distribution : The volume of distribution for Citreoviridin was found to be approximately 1.005 L/kg, indicating extensive distribution throughout body tissues .

- Metabolism : Metabolite profiling revealed that hydroxylation, methylation, desaturation, and dihydroxylation are the predominant metabolic pathways for Citreoviridin. Notably, human S9 fractions produced metabolites at rates three-fold higher than those from swine .

Biological Effects

This compound has been linked to several adverse health effects:

- Cardiac Beriberi : It is associated with acute cardiac beriberi (Shoshin-kakke), which is characterized by thiamine deficiency symptoms. Experimental administration of purified Citreoviridin can reproduce these symptoms in animal models .

- Atherogenesis : In vitro studies have shown that Citreoviridin enhances atherogenesis by upregulating adhesion molecules such as ICAM-1 and VCAM-1 in endothelial cells through NF-κB activation .

- Oxidative Stress : Citreoviridin induces apoptosis in neuronal cell lines via oxidative damage and inflammatory responses, suggesting a neurotoxic potential .

Detection Methods

The development of sensitive detection methods for Citreoviridin is crucial for monitoring its presence in food products:

- Monoclonal Antibodies : Two monoclonal antibodies have been developed for a competitive enzyme-linked immunosorbent assay (ELISA) format to detect Citreoviridin in white rice and other commodities. This method improves upon previous assays by enhancing sensitivity and specificity .

| Detection Method | Description | Sensitivity |

|---|---|---|

| Competitive ELISA | Utilizes monoclonal antibodies for detection | High |

| Caco-2 Cell Assay | Measures permeability and absorption | Correlates with bioavailability |

Potential Therapeutic Applications

Despite its toxicity, there is ongoing research into the potential therapeutic applications of Citreoviridin:

- Antimicrobial Properties : Some studies suggest that compounds related to Citreoviridin may possess antimicrobial activity, warranting further investigation into their use as natural preservatives or therapeutic agents against bacterial infections .

Case Studies

Several case studies highlight the implications of Citreoviridin exposure:

- Outbreaks of Beriberi : A notable outbreak in Maranhão, Brazil, reported over 1200 cases linked to contaminated rice. This incident underscores the public health risks associated with Citreoviridin exposure from food sources .

- Keshan Disease Association : Epidemiological studies have suggested a correlation between Citreoviridin exposure and Keshan disease, an endemic cardiomyopathy affecting vulnerable populations in certain regions .

Mécanisme D'action

La citreoviridine exerce ses effets en inhibant l’ATP synthase, une enzyme impliquée dans la production d’énergie cellulaire . Elle cible spécifiquement la sous-unité β de la F1-ATPase, ce qui entraîne la perturbation de la synthèse de l’ATP . Cette inhibition entraîne une diminution des niveaux d’énergie cellulaire, induisant l’apoptose et l’autophagie dans les cellules affectées . La citreoviridine affecte également la voie PPAR-γ-mTORC2, contribuant à ses effets cardiotoxiques .

Comparaison Avec Des Composés Similaires

Citreoviridin Derivatives (Citreoviridins J–O)

Six new citreoviridin derivatives (J–O) were isolated from Penicillium citreonigrum MCCC 3A00169, characterized as 6,7-epoxycitreoviridin diastereomers with distinct chiral centers at C-2–C-7 . Key comparisons include:

- Mechanistic Insights: Citreoviridin (20) exhibited the strongest apoptosis induction (IC₅₀ = 0.7 µM), surpassing pyrenocine A and terrein by 7.7- and 16-fold, respectively. Its G0-G1 phase arrest aligns with mitochondrial ATPase inhibition, which disrupts energy-dependent cell cycle progression .

Aurovertins (B and D)

Aurovertins, structurally analogous to citreoviridin, are mitochondrial ATP synthase inhibitors with shared binding sites on the F1 subunit .

Structural Modifications and Activity

Acetylation and hydrogenation of citreoviridin significantly alter its bioactivity:

- SAR Insight : The tetraene chain and hydroxyl groups are critical for ATPase inhibition. Acetylation sterically hinders binding, while hydrogenation disrupts the conjugated system essential for interaction .

Functional and Mechanistic Comparisons

Mitochondrial ATPase Inhibition

Both citreoviridin and aurovertins inhibit ATP synthase, but citreoviridin shows tissue-specific effects:

Apoptosis and Tumor Suppression

Pro-Inflammatory Effects

Citreoviridin exacerbates atherosclerosis in ApoE-deficient mice by upregulating ICAM-1, VCAM-1, and VEGF, mediated by NF-κB activation .

Physicochemical Properties

| Property | Citreoviridin | Isocitreoviridin |

|---|---|---|

| LogP | 3.32 | Similar (data pending) |

| Solubility | 6.8 g/L (aqueous) | Lower stability |

| Melting Point | 107–111°C | Not reported |

- Stability : Citreoviridin is stable at −20°C but isomerizes to isocitreoviridin over prolonged storage .

Activité Biologique

Citreoviridin (CTVD), also known as yellow rice toxin, is a mycotoxin produced primarily by the fungi Penicillium citreonigrum and Aspergillus terreus. This compound has garnered significant attention due to its association with various health issues, particularly acute cardiac beriberi and Keshan disease. This article reviews the biological activity of Citreoviridin 1b, focusing on its toxicokinetics, metabolic pathways, and effects on cellular systems.

Toxicokinetics of Citreoviridin

Recent studies have elucidated the toxicokinetics of CTVD through both in vivo and in vitro experiments. The following key findings highlight its absorption, metabolism, and elimination:

- High Bioavailability : In swine models, CTVD demonstrated a bioavailability of approximately 116.4%, indicating efficient absorption into systemic circulation following oral or intravenous administration .

- Metabolic Pathways : When incubated with hepatic S9 fractions from both swine and humans, CTVD underwent various metabolic transformations, including hydroxylation and methylation. Notably, the production of metabolites was significantly higher in human S9 fractions compared to swine .

- Elimination Rates : The elimination half-life of CTVD was found to be relatively long, with residual concentrations detectable in plasma for over 40 hours post-administration. This suggests that CTVD is poorly metabolized in the liver but remains bioavailable for extended periods .

Citreoviridin's biological activity extends beyond its toxicokinetics. It has been shown to exert several detrimental effects on cellular systems:

- Cell Apoptosis : CTVD induces apoptosis in various cell types, including human umbilical vein endothelial cells (HUVECs) and liver-derived HepG2 cells. This apoptotic effect may contribute to its genotoxicity, as evidenced by DNA damage observed in HepG2 cells .

- Cardiac Toxicity : In vivo studies have demonstrated that chronic exposure to CTVD results in significant cardiac damage. For instance, rats fed a diet containing 15 mg/kg of CTVD exhibited myofibril disintegration and granular degeneration of cardiac myocytes after eight weeks .

Case Studies

Several case studies highlight the real-world implications of citreoviridin exposure:

- Outbreaks of Beriberi : In Brazil, an outbreak linked to contaminated rice resulted in 1207 cases of beriberi, with 40 fatalities attributed to high levels of citreoviridin contamination . The rice samples collected during this outbreak were found to be heavily infested with Penicillium species capable of producing CTVD.

- Atherogenesis Studies : Research involving hypercholesterolemic mice indicated that CTVD enhances atherogenesis by promoting endothelial cell adhesion and increasing inflammatory markers such as ICAM-1 and VCAM-1. These findings suggest a potential role for CTVD in cardiovascular diseases associated with chronic inflammation .

Summary of Findings

The biological activity of this compound is characterized by its significant toxicity and potential health risks associated with exposure. Key points include:

| Aspect | Findings |

|---|---|

| Bioavailability | High (116.4% in swine) |

| Metabolism | Hydroxylation/methylation; faster in humans than swine |

| Elimination Half-Life | Long; detectable for over 40 hours |

| Cellular Effects | Induces apoptosis; causes DNA damage |

| Cardiac Toxicity | Myofibril disintegration observed in animal studies |

| Association with Diseases | Linked to acute cardiac beriberi and Keshan disease |

Q & A

Q. What analytical methods are recommended for identifying and quantifying Citreoviridin 1b in fungal isolates?

this compound can be identified using high-performance liquid chromatography (HPLC) coupled with UV-Vis detection, as these methods are standard for mycotoxin analysis. For quantification, liquid chromatography-mass spectrometry (LC-MS) provides higher specificity and sensitivity, especially when distinguishing this compound from structurally similar metabolites like Citreoviridin . Validation of methods should include calibration curves with certified standards and reproducibility tests across multiple extraction protocols to account for matrix effects in fungal cultures .

Q. How can researchers confirm the taxonomic origin of this compound-producing fungal strains?

Taxonomic confirmation requires a combination of morphological characterization (e.g., conidiophore structure, colony pigmentation) and molecular techniques such as ITS region sequencing. For example, strains initially identified as Penicillium pulvillorum were reclassified as P. manginii after genomic analysis, highlighting the need for dual verification to avoid misidentification . Public databases like NCBI GenBank should be cross-referenced for phylogenetic comparisons .

Q. What experimental designs are suitable for studying this compound biosynthesis pathways?

Genome mining of putative biosynthetic gene clusters (BGCs) in Penicillium species, followed by heterologous expression in model fungi (e.g., Aspergillus nidulans), can elucidate pathways. Knockout experiments targeting polyketide synthase (PKS) genes are critical to confirm their role in this compound production. Include controls using wild-type and mutant strains under identical culture conditions .

Q. What are the key considerations for optimizing this compound extraction from fungal cultures?

Solvent selection (e.g., ethyl acetate for non-polar metabolites), pH adjustment to enhance solubility, and solid-phase extraction (SPE) for purification are essential. Optimize extraction parameters (time, temperature) using design-of-experiment (DoE) frameworks to maximize yield while minimizing degradation. Document protocols in detail to ensure reproducibility .

Q. How should researchers address discrepancies in this compound toxicity reports across studies?

Standardize toxicity assays (e.g., IC50 values in mammalian cell lines) using purified this compound, and report solvent controls and cell viability metrics. Variability may arise from differences in fungal strain virulence or metabolite stability; thus, include batch-to-batch consistency checks and reference established toxicological databases .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s reported biological activities?

Meta-analyses of existing data can identify confounding variables (e.g., assay conditions, metabolite purity). For instance, this compound’s neurotoxic effects in rice-associated P. citreonigrum may differ from its activity in other species due to co-occurring metabolites. Employ orthogonal assays (e.g., in vitro enzyme inhibition + in vivo models) to isolate mechanisms .

Q. How can multi-omics approaches enhance understanding of this compound’s ecological role?

Integrate transcriptomics (to identify stress-responsive BGCs) and metabolomics (to profile secondary metabolites under varying environmental conditions). For example, Penicillium ochrosalmoneum upregulates this compound production in low-nutrient environments, suggesting a competitive ecological function. Cross-reference omics data with phenotypic assays to validate hypotheses .

Q. What methodologies validate this compound’s structural novelty in understudied fungal species?

Combine nuclear magnetic resonance (NMR) spectroscopy with X-ray crystallography for unambiguous structural elucidation. For novel derivatives, comparative spectral analysis with known Citreoviridin analogs is critical. Publish raw spectral data in supplementary materials to facilitate peer validation .

Q. How do researchers reconcile conflicting reports on this compound’s environmental prevalence?

Conduct longitudinal studies across diverse geographical regions, using standardized sampling protocols (e.g., soil vs. air samples). For instance, P. monsserratidens is rarely detected in indoor air, reducing its public health risk despite Citreoviridin production. Use statistical models to correlate detection frequency with environmental parameters .

Q. What frameworks support the design of this compound inhibition studies targeting its biosynthetic enzymes?

Apply structure-activity relationship (SAR) models based on PKS enzyme crystallography data. High-throughput screening of small-molecule inhibitors, followed by molecular docking simulations, can identify candidates. Use the FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria to prioritize targets with translational potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.